Tert-butyl 4-cyano-4-(dimethylamino)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-cyano-4-(dimethylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2/c1-12(2,3)18-11(17)16-8-6-13(10-14,7-9-16)15(4)5/h6-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVRYKGBHLVHIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C#N)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801163586 | |
| Record name | 1,1-Dimethylethyl 4-cyano-4-(dimethylamino)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801163586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849928-27-4 | |
| Record name | 1,1-Dimethylethyl 4-cyano-4-(dimethylamino)-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=849928-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-cyano-4-(dimethylamino)-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801163586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-cyano-4-(dimethylamino)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-cyanopiperidine-1-carboxylate with dimethylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the product . The use of advanced equipment and techniques helps in achieving efficient production while maintaining safety standards .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-cyano-4-(dimethylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Pharmaceutical Applications
Tert-butyl 4-cyano-4-(dimethylamino)piperidine-1-carboxylate plays a crucial role in the development of various pharmaceutical compounds. Its structure allows it to act as an intermediate in the synthesis of bioactive molecules.
Case Studies
- Synthesis of Anticancer Agents :
- Development of Neurological Drugs :
-
Antiviral Research :
- Recent studies have explored its application in developing antiviral agents, particularly those targeting viral replication mechanisms.
Chemical Synthesis
The compound serves as a reagent in various synthetic pathways, particularly in the synthesis of piperidine derivatives. It is often involved in reactions that require a stable nitrogen-containing ring structure.
Synthesis Pathways
| Reaction Type | Example Compound | Reference |
|---|---|---|
| Nucleophilic Substitution | Synthesis of piperidine derivatives | |
| Coupling Reactions | Formation of complex organic molecules | |
| Cyclization | Creation of cyclic compounds |
Biological Studies
In biological research, this compound has been employed to investigate various biochemical pathways and mechanisms due to its stable nature and reactivity.
Research Insights
- The compound has been used to study enzyme inhibition and protein interactions, providing insights into metabolic pathways .
- Its role as a building block for more complex molecules has made it essential in drug discovery processes, particularly for compounds targeting specific biological functions .
Mechanism of Action
The mechanism of action of tert-butyl 4-cyano-4-(dimethylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules and modulating their activity . This interaction can lead to various biological and chemical outcomes depending on the context of its use .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The table below highlights key structural analogs and their properties:
*Estimated based on structural similarity to analogs.
Reactivity and Stability
- Dimethylamino Group: Enhances nucleophilicity, enabling reactions with electrophiles (e.g., alkyl halides) .
- Cyano Group: Stable under basic conditions but prone to hydrolysis under strong acids, forming carboxylic acids .
- tert-Butyl Ester : Provides stability during synthetic steps but cleavable via acidic conditions (e.g., TFA) .
Biological Activity
Tert-butyl 4-cyano-4-(dimethylamino)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a tert-butyl group, a cyano group, and a dimethylamino moiety. Its chemical structure can be represented as follows:
This structure is significant as it influences the compound's interactions with biological targets.
This compound exhibits biological activity through various mechanisms, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial for cancer cell proliferation.
- Apoptosis Induction : It promotes apoptosis in cancer cells by activating intrinsic pathways, which involve mitochondrial dysfunction and caspase activation.
- Cell Cycle Arrest : The compound can induce cell cycle arrest at specific phases, thereby preventing cancer cells from dividing.
In Vitro Studies
A series of in vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| PC3 (Prostate) | 26.43 | 72 hours |
| DU145 (Prostate) | 41.85 | 72 hours |
| HFF3 (Normal) | >100 | 72 hours |
These results indicate that the compound is more effective against prostate cancer cells compared to normal human fibroblasts, suggesting a favorable therapeutic index.
Mechanistic Insights
Research has indicated that the compound's mechanism involves:
- DNA Damage : Induction of DNA strand breaks leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels contribute to oxidative stress, further promoting cell death.
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- Study on Prostate Cancer :
- Mechanistic Study :
- In Vivo Efficacy :
Q & A
Q. What computational tools are suitable for predicting its physicochemical properties?
- Methodology :
- QSPR Models : Use ADMET Predictor or Schrödinger QikProp to estimate logP, solubility, and permeability. Validate predictions with experimental shake-flask assays .
- DFT Calculations : Calculate electrostatic potential maps (Gaussian 16) to identify reactive sites (e.g., cyano group susceptibility to nucleophilic attack) .
Notes
- Safety Compliance : Always adhere to institutional biosafety committees (IBC) and chemical hygiene plans.
- Abbreviations : Avoided; full chemical names used for clarity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
